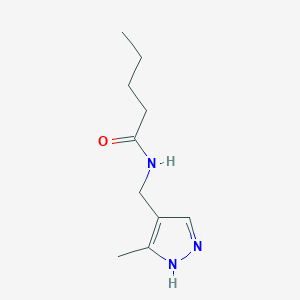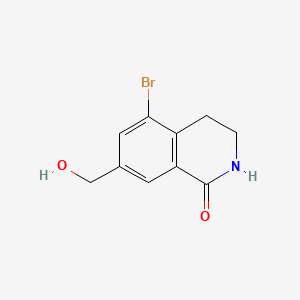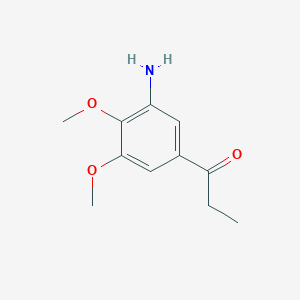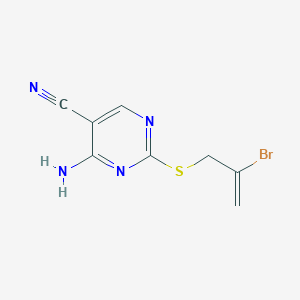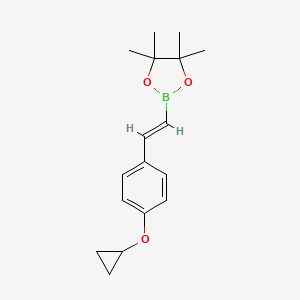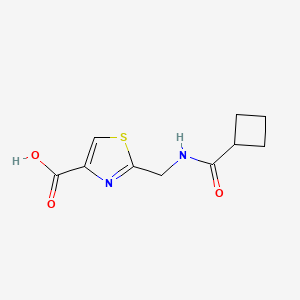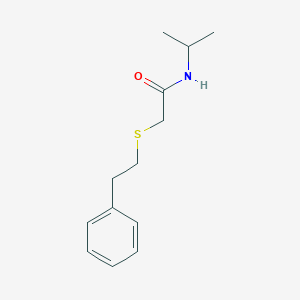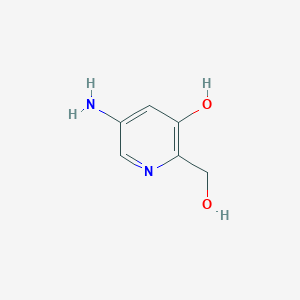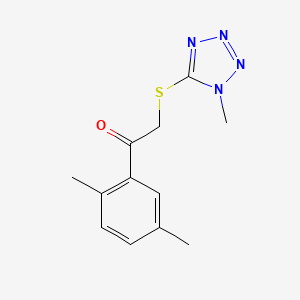
5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with thiourea in the presence of a base to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In cancer research, it may inhibit enzymes involved in cell division and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-((4-Bromophenoxy)methyl)-1,3,4-thiadiazole
- 5-((2-(4-Chlorophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
- 5-((2-(4-Methylphenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine
Uniqueness
5-((2-(4-Bromophenoxy)ethyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the presence of the bromophenoxy group, which imparts specific chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for further functionalization. Additionally, the thiadiazole ring system is known for its stability and bioactivity, contributing to the compound’s potential in various applications.
特性
分子式 |
C10H10BrN3OS2 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC名 |
5-[2-(4-bromophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10BrN3OS2/c11-7-1-3-8(4-2-7)15-5-6-16-10-14-13-9(12)17-10/h1-4H,5-6H2,(H2,12,13) |
InChIキー |
FZSQAOHADYIBBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCSC2=NN=C(S2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
